molecular formula C2H7Br2N B196123 2-Bromoethylamine hydrobromide CAS No. 2576-47-8

2-Bromoethylamine hydrobromide

Cat. No.: B196123
CAS No.: 2576-47-8
M. Wt: 204.89 g/mol
InChI Key: WJAXXWSZNSFVNG-UHFFFAOYSA-N
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Description

2-Bromoethylamine hydrobromide is an organic compound with the molecular formula C₂H₇Br₂N. It appears as a white to pale brown crystalline powder and is highly soluble in water. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical applications .

Biochemical Analysis

Biochemical Properties

2-Bromoethylamine hydrobromide can be used to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines . It can also be used to create optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines . These reactions suggest that this compound interacts with enzymes involved in alkylation and cyclodeamination processes.

Molecular Mechanism

The molecular mechanism of this compound is largely dependent on the specific biochemical reactions it is involved in. For instance, in the synthesis of thiazolines and thiazines, it may act as an alkylating agent, donating an ethyl group to thioamides . This could potentially lead to changes in gene expression or enzyme activity, depending on the specific biomolecules it interacts with.

Temporal Effects in Laboratory Settings

It is known to be a stable compound with a melting point of 170-175°C . Its stability suggests that it may have consistent effects over time in both in vitro and in vivo studies.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. It has been reported that the LD50 in rats is greater than 200 - 2000 mg/kg , suggesting that it may have low toxicity.

Metabolic Pathways

Given its role in the synthesis of thiazolines and thiazines, it may interact with enzymes involved in these pathways .

Transport and Distribution

Its solubility in water suggests that it may be readily transported and distributed in aqueous environments within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoethylamine hydrobromide can be synthesized through several methods:

Industrial Production Methods: Industrial production typically involves the reaction of ethanolamine with hydrobromic acid. The process includes cooling, stirring, and controlled addition of reactants, followed by crystallization and purification steps .

Chemical Reactions Analysis

2-Bromoethylamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromoethylamine hydrobromide involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new compounds. This reactivity is utilized in various synthetic processes, including the formation of cyclic compounds and alkylation of nucleophiles .

Comparison with Similar Compounds

Uniqueness: 2-Bromoethylamine hydrobromide is unique due to its specific reactivity and applications in forming cyclic compounds and alkylating various nucleophiles. Its solubility and stability also make it a valuable intermediate in organic synthesis and pharmaceutical applications .

Properties

CAS No.

2576-47-8

Molecular Formula

C2H7Br2N

Molecular Weight

204.89 g/mol

IUPAC Name

2-bromoethanamine;hydron;bromide

InChI

InChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H

InChI Key

WJAXXWSZNSFVNG-UHFFFAOYSA-N

SMILES

C(CBr)N.Br

Canonical SMILES

[H+].C(CBr)N.[Br-]

Appearance

White Solid

melting_point

342 to 345 °F (NTP, 1992)

2576-47-8

physical_description

Crystals. (NTP, 1992)

Pictograms

Acute Toxic; Irritant

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

107-09-5 (Parent)

solubility

Soluble (NTP, 1992)

Synonyms

2-Bromoethylamine Hydrobromide;  1-Amino-2-bromoethane Hydrobromide;  2-Aminoethyl Bromide Hydrobromide;  2-Bromoethylammonium Bromide;  β-Bromoethylamine Hydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromoethylamine hydrobromide

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